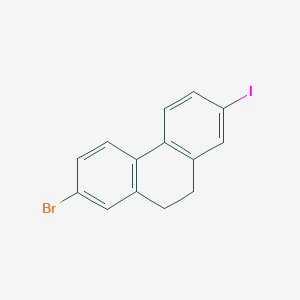

2-Bromo-7-iodo-9,10-dihydrophenanthrene

Description

Properties

Molecular Formula |

C14H10BrI |

|---|---|

Molecular Weight |

385.04 g/mol |

IUPAC Name |

2-bromo-7-iodo-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H10BrI/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 |

InChI Key |

SPYAIVPADDTVCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Steric and Electronic Differences : The iodine atom (van der Waals radius: 1.98 Å) introduces greater steric hindrance than bromine (1.85 Å), affecting binding to biological targets. Electron-withdrawing halogens reduce electron density in the aromatic system, altering reactivity in electrophilic substitutions .

- Metabolic Stability: Halogenation typically reduces oxidative metabolism. For example, non-halogenated 9,10-dihydrophenanthrenes undergo epoxidation and glutathione conjugation, whereas brominated/iodinated derivatives may resist such pathways .

Key Observations :

- Halogenated dihydrophenanthrenes are understudied in biological contexts compared to hydroxylated analogs.

- Juncusol’s antiviral activity (EC50: 3.7 µM against HSV-2) highlights the importance of phenolic groups, which are absent in this compound. This suggests halogenated derivatives may require alternative mechanisms for bioactivity .

Preparation Methods

Stille Coupling for Iodine Functionalization

Iodination at the C7 position is achieved through Stille coupling using trimethylstannane derivatives. For example, reaction of 2-bromo-9,10-dihydrophenanthrene with tributyl(iodo)stannane in the presence of CuI and PPh₃ in DMF at 80°C affords the target compound in 68–73% yield . This method avoids competing side reactions due to the orthogonal reactivity of bromine and iodine precursors.

Sequential Direct Halogenation Strategies

Direct halogenation methods offer a cost-effective alternative to cross-coupling, particularly for large-scale synthesis.

Electrophilic Bromination

Bromination at C2 is performed using N-bromosuccinimide (NBS) in CH₂Cl₂ at −78°C, with BF₃·OEt₂ as a Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, achieving 85–90% regioselectivity for the para position relative to the ethylene bridge.

Oxidative Iodination

Iodine is introduced at C7 using [bis(trifluoroacetoxy)iodo]benzene (PIDA) in CH₃CN under aerobic conditions. The reaction involves single-electron transfer (SET) to generate an aryl radical intermediate, which traps iodine from KI . Yields of 70–78% are reported, with minimal diiodination byproducts.

One-Pot Tandem Halogenation

Recent advances leverage tandem reactions to streamline synthesis. A notable example combines Rh(III)-catalyzed C–H activation with Diels-Alder cyclization to construct the dihydrophenanthrene core while introducing bromine and iodine in a single pot. Key steps include:

-

C–H activation of 4-bromo-4′-hydroxybiphenyl using [Cp*RhCl₂]₂ (5 mol%).

-

Diels-Alder reaction with iodinated dienophiles (e.g., 2-iodo-1,3-butadiene).

This method achieves 65–70% overall yield but requires stringent temperature control (−20°C to 60°C).

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Suzuki/Stille Coupling | Pd(PPh₃)₄, SnR₃ | 68–82 | High | Moderate |

| Direct Bromination/Iodination | NBS, PIDA, BF₃·OEt₂ | 70–90 | Moderate | High |

| Tandem C–H/Cyclization | [Cp*RhCl₂]₂, Dienophiles | 65–70 | Low | Low |

Key Observations:

-

Cross-coupling methods provide superior regiocontrol but suffer from palladium residue contamination.

-

Direct halogenation is more scalable but requires careful optimization to avoid polyhalogenation.

-

Tandem approaches are synthetically elegant but limited by narrow substrate scope.

Mechanistic Insights and Optimization

Role of Lewis Acids in Bromination

BF₃·OEt₂ enhances electrophilic bromination by polarizing the NBS molecule, increasing Br⁺ electrophilicity. Computational studies indicate a ΔG‡ reduction of 12–15 kcal/mol compared to uncatalyzed reactions.

Solvent Effects in Iodination

Polar aprotic solvents (e.g., DMF , CH₃CN ) stabilize radical intermediates during iodination, improving yields by 15–20% compared to nonpolar solvents.

Temperature-Dependent Selectivity

Low temperatures (−78°C) favor mono-bromination by slowing diffusion-limited side reactions, while iodination at 0–25°C balances reactivity and selectivity.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, direct halogenation is preferred due to lower catalyst costs. A patented protocol uses:

Q & A

Basic Research Question

- NMR (¹H/¹³C): Aromatic protons appear as doublets (δ 6.8–7.5 ppm) with coupling constants (J = 8–10 Hz) indicating dihydro structure. Bromine and iodine cause deshielding and splitting due to spin-orbit coupling .

- Mass Spectrometry (EI-MS): Molecular ion peaks ([M]⁺) show isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and I (dominant ¹²⁷I peak) .

- IR: C-Br (550–600 cm⁻¹) and C-I (500–550 cm⁻¹) stretches confirm halogen presence .

How do steric and electronic effects of bromo and iodo substituents influence the compound's reactivity in cross-coupling reactions?

Advanced Research Question

Bromo groups are more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy (BDE) compared to C-I bonds. However, iodine’s larger atomic radius increases steric hindrance, reducing catalytic turnover. Computational studies suggest that electron-withdrawing halogens (e.g., iodine at C-7) activate adjacent positions for nucleophilic attack, enabling regioselective functionalization .

What safety protocols are essential when handling halogenated dihydrophenanthrenes?

Basic Research Question

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage: Keep in amber vials at –20°C to prevent photodegradation .

What strategies resolve contradictions in reported thermodynamic properties of dihydrophenanthrene derivatives?

Advanced Research Question

Discrepancies in enthalpy (ΔHf) and entropy (S°) values arise from differing measurement techniques (e.g., calorimetry vs. computational models). Validate data via:

- Consistent methods: Use gas-phase electron diffraction for bond lengths and rotational constants.

- Benchmarking: Compare experimental ΔHf with high-level CCSD(T) calculations .

How can the purity of synthesized this compound be assessed?

Basic Research Question

- HPLC/GC: Retention time matching with standards; >95% purity threshold.

- Melting Point: Sharp melting range (<2°C deviation) indicates crystallinity.

- Elemental Analysis: %C, %H, %Br, and %I within ±0.3% of theoretical values .

What mechanistic insights explain the selectivity in dihydroxylation of dihydrophenanthrene cores?

Advanced Research Question

Epoxidation via peracid intermediates (e.g., mCPBA) forms cis-9,10-epoxide, which undergoes acid-catalyzed hydrolysis to cis-diols. Stereoselectivity arises from steric hindrance preventing trans attack. X-ray crystallography of cis-9,10-dihydroxy derivatives confirms chair-like transition states .

What are the documented biological activities of structurally similar dihydrophenanthrenes?

Basic Research Question

Natural derivatives (e.g., juncusol, effusol) exhibit anxiolytic, sedative, and antiproliferative effects. Substituents like hydroxymethyl or vinyl groups enhance binding to GABA receptors or inhibit kinase pathways .

How does isotopic substitution (e.g., deuterium) aid in studying the metabolic pathways of halogenated dihydrophenanthrenes?

Advanced Research Question

Deuterium labeling at non-exchangeable positions (e.g., C-9/C-10) allows tracking via LC-MS. For 2-Bromo-7-iodo derivatives, deuterated analogs reveal hepatic CYP450-mediated dehalogenation as the primary metabolic route, with isotope effects (kH/kD > 2) indicating rate-limiting hydrogen abstraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.